
2,4-dihydro-4-(2-hydroxy-4-nitrophenyl)azo-5-methyl-2-phenyl-3H-pyrazol-3-onato4-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo-3-hydroxy-1-naphthalenesulfonato chromate (sodium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2,4-dihydro-4-(2-hydroxy-4-nitrophenyl)azo-5-methyl-2-phenyl-3H-pyrazol-3-onato4-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo-3-hydroxy-1-naphthalenesulfonato chromate (sodium salt)” is a complex organic molecule that features multiple functional groups, including azo, nitro, hydroxy, and sulfonate groups. This compound is likely to be used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, each requiring specific reagents and conditions. The general approach might include:
Formation of the Azo Group: This can be achieved through a diazotization reaction followed by coupling with an aromatic compound.
Introduction of Nitro and Hydroxy Groups: These functional groups can be introduced through nitration and subsequent reduction or hydrolysis reactions.
Formation of Pyrazolone Ring: This involves cyclization reactions using appropriate precursors.
Chromate Complex Formation: The final step would involve complexation with chromate ions in the presence of sodium ions to form the sodium salt.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and concentration.
Purification Techniques: Such as crystallization, chromatography, or recrystallization to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation and Reduction: Due to the presence of nitro and azo groups.
Substitution Reactions: Particularly electrophilic and nucleophilic substitutions on the aromatic rings.
Complexation Reactions: With metal ions due to the presence of sulfonate and hydroxy groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or zinc dust.
Catalysts: Such as acids or bases to facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while oxidation might lead to the formation of nitroso or nitro derivatives.
Applications De Recherche Scientifique
Chemistry
Dye and Pigment Industry: Due to the presence of azo groups, which are known for their vibrant colors.
Analytical Chemistry: As a reagent for detecting metal ions or other analytes.
Biology and Medicine
Biological Staining: For visualizing cellular components under a microscope.
Pharmaceuticals: Potential use as a drug or drug intermediate due to its complex structure.
Industry
Catalysts: In various chemical reactions due to the presence of chromate ions.
Material Science: As a component in the synthesis of advanced materials.
Mécanisme D'action
The mechanism by which this compound exerts its effects would depend on its specific application. For example:
As a Dye: The azo group would interact with the substrate, leading to color formation.
As a Catalyst: The chromate ion would facilitate redox reactions by alternating between different oxidation states.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azo Dyes: Such as methyl orange and Congo red.
Chromate Complexes: Such as potassium dichromate and sodium chromate.
Propriétés
Formule moléculaire |
C36H28CrN9Na2O9S+ |
|---|---|
Poids moléculaire |
860.7 g/mol |
Nom IUPAC |
disodium;chromium;3-hydroxy-4-[(5-hydroxy-3-methyl-1-phenylpyrazol-4-yl)diazenyl]naphthalene-1-sulfonate;4-[(2-hydroxy-4-nitrophenyl)diazenyl]-5-methyl-2-phenylpyrazol-3-ol |
InChI |
InChI=1S/C20H16N4O5S.C16H13N5O4.Cr.2Na/c1-12-18(20(26)24(23-12)13-7-3-2-4-8-13)21-22-19-15-10-6-5-9-14(15)17(11-16(19)25)30(27,28)29;1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-8-7-12(21(24)25)9-14(13)22;;;/h2-11,25-26H,1H3,(H,27,28,29);2-9,22-23H,1H3;;;/q;;;2*+1/p-1 |
Clé InChI |
RNENDSQHMXUDBE-UHFFFAOYSA-M |
SMILES canonique |
CC1=NN(C(=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])O)O)C3=CC=CC=C3.CC1=NN(C(=C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])O)O)C4=CC=CC=C4.[Na+].[Na+].[Cr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(difluoromethoxy)phenyl]-12-(6-methoxypyridin-3-yl)-1,4,8,13-tetrazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene](/img/structure/B14796488.png)
![Methyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14796493.png)

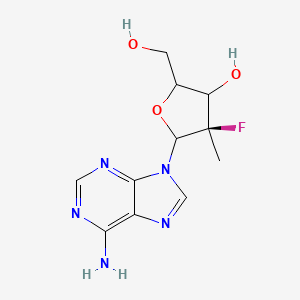
![6,7-Dimethoxy-1-[2-(2,3,4-trifluoro-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B14796512.png)
![3-amino-2-benzoyl-6-oxo-5H-thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B14796513.png)
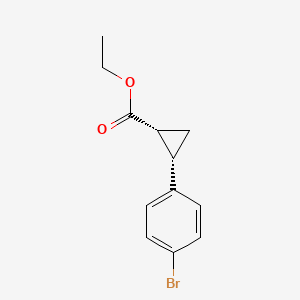
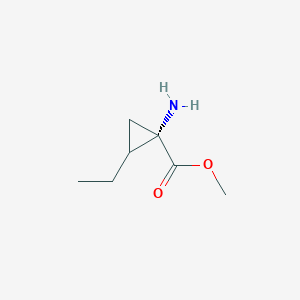
![2-[4-[(2R)-2-(2-Phenyl-1H-benzimidazol-1-yl)-2-(4-piperidinyl)ethoxy]phenyl]-1-(phenylmethyl)-1H-benzimidazole](/img/structure/B14796524.png)
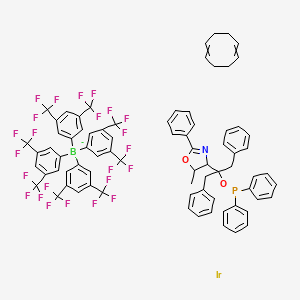

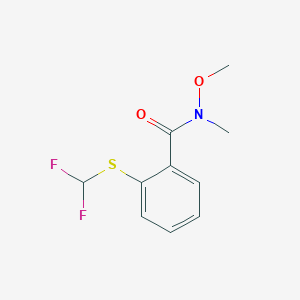
![tert-butyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-methylcarbamate](/img/structure/B14796549.png)
